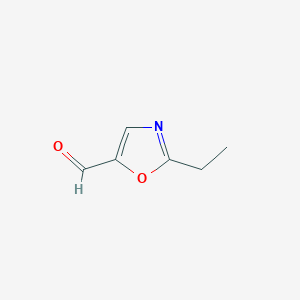

2-Ethyl-oxazole-5-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-1,3-oxazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-2-6-7-3-5(4-8)9-6/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADONCDFFNZWCJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(O1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 2 Ethyl Oxazole 5 Carbaldehyde

Reactions Involving the Aldehyde Moiety at C-5

The aldehyde group (-CHO) at the C-5 position is a highly reactive and synthetically useful handle. Its electrophilic carbon atom is susceptible to attack by various nucleophiles, and it can participate in a range of condensation, oxidation, and reduction reactions.

Nucleophilic Additions and Condensations

The aldehyde functionality of 2-Ethyl-oxazole-5-carbaldehyde readily undergoes nucleophilic additions and condensation reactions, which are fundamental in carbon-carbon bond formation.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a mild base catalyst like piperidine (B6355638) or an ammonium (B1175870) salt. jocpr.comwikipedia.org The reaction proceeds via a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. wikipedia.org For this compound, this provides a route to derivatives with extended conjugation. sphinxsai.com

Table 1: Representative Knoevenagel Condensation of this compound

| Reactant 1 | Active Methylene Compound | Catalyst | Product |

| This compound | Diethyl malonate | Piperidine | Diethyl 2-((2-ethyloxazol-5-yl)methylene)malonate |

| This compound | Malononitrile (B47326) | Piperidine | 2-((2-Ethyloxazol-5-yl)methylene)malononitrile |

| This compound | Cyanoacetic acid | Pyridine (B92270) | (E)-3-(2-Ethyloxazol-5-yl)acrylonitrile (after decarboxylation) |

This table presents potential reactions based on the known reactivity of aldehydes in Knoevenagel condensations.

Other nucleophilic addition reactions include the formation of cyanohydrins with cyanide ions and the formation of hemiacetals and acetals with alcohols. Condensation with amines or hydrazines can yield imines (Schiff bases) and hydrazones, respectively.

Oxidation and Reduction Pathways

The aldehyde group can be readily transformed into other functional groups through oxidation or reduction, providing access to the corresponding carboxylic acids and alcohols.

Oxidation: The aldehyde moiety can be oxidized to a carboxylic acid using a variety of standard oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder reagents like silver oxide (Ag₂O). The product of this reaction is 2-Ethyl-oxazole-5-carboxylic acid, a valuable intermediate for the synthesis of amides, esters, and other derivatives. The existence of the methyl ester of this acid is documented, implying the feasibility of this oxidation. sigmaaldrich.com

Reduction: The aldehyde can be reduced to a primary alcohol, (2-Ethyl-oxazol-5-yl)methanol. This transformation is typically achieved using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is also an effective method. The resulting alcohol can be used in subsequent esterification or etherification reactions. The synthesis of analogous oxazole-5-yl methanols has been reported, confirming this pathway. biosynth.com

Table 2: Oxidation and Reduction of this compound

| Transformation | Reagent(s) | Product |

| Oxidation | Silver(I) oxide (Ag₂O) | 2-Ethyl-oxazole-5-carboxylic acid |

| Oxidation | Potassium permanganate (KMnO₄) | 2-Ethyl-oxazole-5-carboxylic acid |

| Reduction | Sodium borohydride (NaBH₄) | (2-Ethyl-oxazol-5-yl)methanol |

| Reduction | Lithium aluminum hydride (LiAlH₄) | (2-Ethyl-oxazol-5-yl)methanol |

This table illustrates common reagents for the oxidation and reduction of aldehydes.

Wittig and Related Olefination Reactions

The Wittig reaction is a powerful method for converting aldehydes into alkenes with a high degree of control over the location of the double bond. The reaction involves a triphenyl phosphonium (B103445) ylide (Wittig reagent) reacting with the aldehyde. The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide.

This reaction allows for the introduction of a variety of substituted vinyl groups at the C-5 position of the oxazole (B20620) ring. The nature of the substituent on the ylide determines the stereochemistry of the resulting alkene. Stabilized ylides (containing an electron-withdrawing group) generally yield (E)-alkenes, whereas non-stabilized ylides (containing an alkyl group) typically favor the formation of (Z)-alkenes.

Table 3: Examples of Wittig Olefination with this compound

| Wittig Reagent | Ylide Type | Product |

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | Non-stabilized | 2-Ethyl-5-vinyloxazole |

| (Triphenylphosphoranylidene)acetonitrile (Ph₃P=CHCN) | Stabilized | (E)-3-(2-Ethyloxazol-5-yl)acrylonitrile |

| Ethyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Et) | Stabilized | Ethyl (E)-3-(2-ethyloxazol-5-yl)acrylate |

This table provides examples of potential products from the Wittig reaction based on established principles.

Electrophilic and Nucleophilic Substitutions on the Oxazole Ring

The oxazole ring is considered an electron-deficient aromatic system, which makes electrophilic substitution challenging unless activating (electron-donating) groups are present on the ring. pharmaguideline.com Conversely, the ring is susceptible to nucleophilic attack, particularly at the C-2 position. pharmaguideline.com

Reactivity at the C-2 Position

The C-2 position of the oxazole ring is the most electron-deficient and is generally the most susceptible to nucleophilic attack. pharmaguideline.comsemanticscholar.org In this compound, this position is occupied by an ethyl group, precluding direct substitution reactions at the C-2 carbon atom.

The presence of the alkyl group at C-2 means that reactions such as deprotonation, which readily occur at an unsubstituted C-2 position with strong bases like n-butyllithium, are not possible. firsthope.co.innih.gov It has also been noted that alkyl groups at the C-2 position are not reduced at a dropping mercury electrode. semanticscholar.orgtandfonline.com While direct substitution on the C-2 ring atom is not feasible, nucleophilic attack at this position, facilitated by the electron-withdrawing nature of the ring, can lead to ring-opening reactions, forming an isonitrile intermediate. pharmaguideline.com

Reactivity at the C-4 Position

Nucleophilic substitution at the C-4 position is uncommon and typically requires the presence of a good leaving group. semanticscholar.orgtandfonline.com Studies on related oxazoles have shown that a leaving group at C-4 is less reactive towards nucleophilic displacement than one at C-5, indicating a lower susceptibility of the C-4 position to nucleophilic attack compared to other positions on the ring. researchgate.net

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating substantial portions of all starting materials. nih.gov Aldehydes are frequently employed as key electrophilic components in a wide array of MCRs, including well-known transformations like the Hantzsch pyridine synthesis, Biginelli reaction, and various aminoazole-based condensations. frontiersin.org

In the context of this compound, the aldehyde group serves as a reactive site for nucleophilic attack, initiating a cascade of bond-forming events. For instance, in reactions with an active methylene compound and an aminoazole, the aldehyde would typically undergo an initial Knoevenagel condensation with the active methylene species. frontiersin.org This intermediate would then be susceptible to a Michael addition by the aminoazole, followed by intramolecular cyclization and dehydration to yield a complex fused heterocyclic system.

While the aldehyde functionality is a staple in MCRs for building molecular complexity, specific studies detailing the participation of this compound in such reactions are not extensively documented in current literature. However, based on the established reactivity of aromatic and heterocyclic aldehydes, its potential as a substrate in various MCRs remains high, offering a pathway to novel oxazole-containing scaffolds.

| Reaction Name | Typical Components | Potential Role of this compound | Resulting Scaffold |

|---|---|---|---|

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Aldehyde component | Dihydropyridine |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Aldehyde component | Dihydropyrimidinone |

| Aminoazole Condensation | Aldehyde, Active methylene compound, Aminoazole | Aldehyde component | Fused Azolopyrimidine |

Derivatization Strategies for Advanced Oxazole Architectures

The aldehyde group of this compound is a versatile handle for molecular elaboration, enabling the synthesis of more complex and functionally diverse oxazole derivatives.

Formation of Extended Conjugated Systems

The creation of extended π-conjugated systems is fundamental in the development of materials with interesting photophysical properties, as well as in the synthesis of biologically active molecules like stilbenes. researchgate.net The aldehyde functionality of this compound provides a direct entry point for carbon-carbon double bond formation through several classic olefination reactions.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate), typically catalyzed by a weak base like piperidine or pyridine. wikipedia.orgjocpr.com This reaction yields an α,β-unsaturated product, extending the conjugation of the oxazole ring.

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction , are powerful methods for converting aldehydes into alkenes with high stereocontrol. nih.govclockss.org In the Wittig reaction, a phosphonium ylide attacks the aldehyde. The HWE reaction, which employs a phosphonate (B1237965) carbanion, is often preferred as it typically yields the thermodynamically more stable E-alkene and the water-soluble phosphate (B84403) byproduct is easily removed. wikipedia.orgconicet.gov.arnih.gov These reactions are widely used in the synthesis of natural products and complex organic molecules, including stilbene (B7821643) derivatives where an aldehyde is coupled with a benzylphosphonate. nih.govresearchgate.net By reacting this compound with appropriate phosphonium ylides or phosphonate esters, a variety of vinyl-oxazole derivatives can be synthesized, effectively extending the conjugated system.

| Reaction | Reagent for Aldehyde | General Product | Stereoselectivity |

|---|---|---|---|

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CN)₂) + Base | 2-Ethyl-5-(2,2-dicyanovinyl)oxazole | Typically forms the more stable isomer |

| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CHR) | 2-Ethyl-5-(alkenyl)oxazole | Depends on ylide stability (stabilized ylides give E-alkenes) |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion (e.g., (EtO)₂P(O)CH⁻R) | 2-Ethyl-5-(alkenyl)oxazole | Predominantly E-alkene |

Cycloaddition Reactions with Oxazole-Based Reagents

The oxazole ring, despite its aromaticity, can function as a diene in [4+2] cycloaddition reactions, particularly the Diels-Alder reaction. pharmaguideline.com This reactivity provides a powerful method for constructing highly substituted pyridine and furan (B31954) rings, which are prevalent cores in natural products and pharmaceuticals. researchgate.netresearchgate.net The oxazole acts as an azadiene, and its reaction with a dienophile (an alkene or alkyne) initially forms a bicyclic adduct. This adduct is often unstable and undergoes a retro-Diels-Alder reaction, typically with the loss of water or another small molecule, to aromatize into a pyridine (from alkene dienophiles) or a furan (from alkyne dienophiles). thieme-connect.com

The reactivity of the oxazole as a diene can be enhanced by protonation or coordination of a Lewis acid to the nitrogen atom, which lowers the energy of the LUMO of the diene, facilitating the cycloaddition. nih.govacs.orgacs.orgresearchgate.net While the aldehyde group at the C5 position of this compound would be electron-withdrawing, the oxazole ring itself can still participate in these transformations. The resulting pyridine or furan products would bear the ethyl group and a formyl (or derivatized formyl) group, providing a route to complex, highly substituted heterocyclic systems.

| Dienophile Type | Example Dienophile | Intermediate | Final Product Scaffold |

|---|---|---|---|

| Alkene | Ethylene | Bicyclic ether adduct | Substituted Pyridine |

| Alkyne | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Bicyclic ether adduct | Substituted Furan |

| Heterodienophile | Aldehyde, Imine | Bicyclic adduct | Other complex heterocycles |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

In the ¹H NMR spectrum of 2-Ethyl-oxazole-5-carbaldehyde, each unique proton in the molecule generates a distinct signal. The position of this signal (chemical shift, δ), measured in parts per million (ppm), is indicative of the proton's electronic environment. The aldehyde proton (-CHO) is highly deshielded and is expected to appear significantly downfield, typically in the range of 9.5-10.5 ppm. The single proton on the oxazole (B20620) ring (H-4) would also resonate in the downfield region, characteristic of aromatic or heteroaromatic protons. The ethyl group protons would appear more upfield. The methylene (B1212753) protons (-CH₂-) would present as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-CH₃) would appear as a triplet.

Spin-spin coupling, observed as the splitting of a signal into a multiplet, reveals the number of neighboring protons. The magnitude of this interaction is given by the coupling constant (J), measured in Hertz (Hz). For the ethyl group, a typical ³J coupling constant of around 7 Hz would be expected between the methylene and methyl protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHO | 9.8 - 10.2 | Singlet (s) | N/A |

| Oxazole H-4 | 8.0 - 8.5 | Singlet (s) | N/A |

| -CH₂- (ethyl) | 2.8 - 3.2 | Quartet (q) | ~7 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and structures.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the aldehyde is the most deshielded, appearing furthest downfield (typically 185-195 ppm). The carbon atoms of the oxazole ring (C-2, C-4, and C-5) would resonate in the aromatic region (approximately 120-170 ppm). The carbons of the ethyl group would be found in the upfield, aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CHO | 185 - 195 |

| Oxazole C-2 | 160 - 170 |

| Oxazole C-5 | 150 - 160 |

| Oxazole C-4 | 125 - 135 |

| -CH₂- (ethyl) | 20 - 30 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and structures.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sigmaaldrich.com For this compound, a cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sigmaaldrich.com It would show correlations between the oxazole H-4 proton and the C-4 carbon, the methylene protons and the methylene carbon, and the methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. sigmaaldrich.com This is particularly powerful for connecting different parts of the molecule. For instance, the aldehyde proton would show a correlation to the C-5 of the oxazole ring. The oxazole H-4 proton would show correlations to C-2 and C-5. The methylene protons of the ethyl group would show a key correlation to the C-2 of the oxazole ring, confirming the position of the ethyl substituent.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information.

High-Resolution Mass Spectrometry (HRMS) can determine the mass of a molecule with very high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of the exact elemental formula of a compound. For this compound (C₆H₇NO₂), the expected exact mass would be calculated and compared to the experimental value to confirm its elemental composition. libretexts.org

Table 3: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass |

|---|

Various ionization techniques can be employed to generate ions for mass analysis. The choice of technique can influence the degree of fragmentation observed.

Electron Ionization (EI): This is a high-energy technique that often leads to extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺) and numerous fragment ions. Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) or the formyl radical (M-29, -CHO). clockss.org For oxazoles, characteristic fragmentation involves cleavage of the ring. rsc.org

Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB): These are "softer" ionization techniques that typically result in less fragmentation and a more prominent protonated molecule peak ([M+H]⁺) or other adducts (e.g., [M+Na]⁺). ESI coupled with a Time-of-Flight (TOF) analyzer is common for accurate mass measurements.

Direct Analysis in Real Time (DART): DART is another soft ionization method that allows for the analysis of samples in their native state with minimal preparation, often yielding prominent protonated molecule peaks.

The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. For this compound, key fragmentation could involve the loss of the ethyl group or the aldehyde group, as well as the characteristic cleavage of the oxazole ring structure.

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Studies

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence studies, provides insights into the electronic structure and transitions within a molecule. The conjugation between the oxazole ring and the carbaldehyde group in this compound would be expected to give rise to characteristic electronic absorption bands.

Despite extensive searches, no published UV-Visible absorption or fluorescence spectra for this compound could be located. Studies on other oxazole derivatives have shown that they can exhibit fluorescence, often influenced by substituents on the oxazole ring. However, without experimental or computational data for the specific compound , no detailed research findings or data tables of its electronic spectroscopic properties can be presented.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A crystal structure of this compound would provide valuable information on its bond lengths, bond angles, and intermolecular interactions in the solid state.

The search for a solved crystal structure of this compound in crystallographic databases and the broader scientific literature was unsuccessful. While crystal structures for other oxazole derivatives have been reported, this specific information is not available for the title compound. Consequently, a detailed analysis of its solid-state structure, including data tables of crystallographic parameters, cannot be provided.

Computational and Theoretical Investigations of 2 Ethyl Oxazole 5 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are frequently employed to investigate the geometric and electronic structures of oxazole (B20620) derivatives. Calculations using functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)) can provide accurate predictions of molecular geometries, charge distributions, and reactivity indices. researchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

For 2-Ethyl-oxazole-5-carbaldehyde, the HOMO is expected to be primarily localized on the electron-rich oxazole ring, while the LUMO is anticipated to be centered on the electron-withdrawing carbaldehyde group, particularly the π* orbital of the C=O bond. researchgate.netresearchgate.net The ethyl group at the 2-position acts as a weak electron-donating group, which would slightly raise the energy of the HOMO, while the carbaldehyde group at the 5-position significantly lowers the energy of the LUMO. This electronic arrangement dictates the molecule's reactivity towards nucleophiles and electrophiles.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound The following data is based on theoretical DFT calculations (B3LYP/6-31G(d,p)) and represents plausible values for this compound.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.85 | Primarily localized on the oxazole ring; associated with nucleophilicity. |

| LUMO | -2.10 | Primarily localized on the carbaldehyde group; associated with electrophilicity. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. rsc.org The MEP map illustrates regions of negative electrostatic potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (blue), which are electron-deficient and prone to nucleophilic attack. researchgate.net

In the MEP map of this compound, the most negative potential is expected to be concentrated around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. The nitrogen atom in the oxazole ring would also exhibit a region of negative potential. Conversely, the most positive potential would be located on the hydrogen atom of the carbaldehyde group, making it the primary site for nucleophilic attack. The hydrogen atoms of the ethyl group would also show a slight positive potential.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Regions and Reactivity This table outlines the expected electrostatic potential regions and their implications for the reactivity of this compound.

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Carbonyl Oxygen (C=O) | Strongly Negative (Red) | Site for electrophilic attack and hydrogen bonding. |

| Oxazole Nitrogen | Moderately Negative (Yellow/Green) | Potential site for protonation or coordination. |

| Aldehyde Hydrogen (CHO) | Strongly Positive (Blue) | Primary site for nucleophilic attack. |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms by mapping the potential energy surface of a reaction. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most probable reaction pathway and predict reaction kinetics and thermodynamics. researchgate.net For reactions involving this compound, such as condensations, oxidations, or nucleophilic additions to the carbonyl group, DFT calculations can be used to model the step-by-step molecular transformations.

For instance, in a nucleophilic addition reaction, computational models can identify the transition state structure, where the new bond between the nucleophile and the aldehyde carbon is partially formed. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate. These studies can also clarify the role of catalysts or solvent molecules in the reaction mechanism. researchgate.net

Table 3: Hypothetical Activation Energies for a Nucleophilic Addition to this compound The following data represents a plausible computational result for a generic nucleophilic addition reaction.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Step 1: Nucleophilic Attack | Formation of the transition state leading to a tetrahedral intermediate. | 15.2 |

Conformational Analysis and Tautomerism Studies

Most molecules are not static and can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers between them. For this compound, conformational flexibility arises from the rotation around the single bonds connecting the ethyl and carbaldehyde groups to the oxazole ring.

Computational methods can systematically explore the potential energy surface by rotating these bonds and calculating the energy at each step. This analysis can reveal the preferred orientation of the substituents relative to the ring, which can influence the molecule's reactivity and its interactions with other molecules. mdpi.com For this compound, the planar conformer, where the C=O bond is either syn- or anti-periplanar to the ring, is likely to be the most stable due to conjugation effects.

Tautomerism, the interconversion of structural isomers through proton migration, is also amenable to computational study. While significant tautomers for this compound are not immediately obvious, theoretical calculations could investigate the stability of less probable forms, such as enol tautomers, by comparing their relative energies. researchgate.net

Table 4: Predicted Relative Energies of this compound Conformers This table shows plausible relative energies for different rotational conformers of the carbaldehyde group.

| Conformer | Dihedral Angle (Ring-C-C=O) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| A (syn-periplanar) | 0° | 0.00 | 75.1 |

| B (anti-periplanar) | 180° | 0.85 | 24.9 |

Prediction of Spectroscopic Properties through Theoretical Models

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which is crucial for structure confirmation and characterization. eurjchem.com Methods like DFT for ground-state properties and Time-Dependent DFT (TD-DFT) for excited states can simulate NMR, IR, Raman, and UV-Vis spectra. mdpi.com

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts by calculating the magnetic shielding tensors for each nucleus. nih.gov These predicted shifts are often in excellent agreement with experimental data and can help in assigning complex spectra.

Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies and their corresponding IR and Raman intensities can be predicted. mdpi.com This is particularly useful for identifying characteristic functional group vibrations, such as the C=O stretch of the aldehyde.

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions of a molecule, providing information about the maximum absorption wavelength (λmax) and the nature of the transitions (e.g., π→π* or n→π*). researchgate.net

These theoretical spectra serve as a powerful complement to experimental measurements, aiding in the identification and structural elucidation of new compounds. researchgate.net

Table 5: Predicted Spectroscopic Data for this compound This table contains plausible theoretically predicted spectroscopic values.

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| 1H NMR | δ (CHO) | 9.85 ppm |

| 13C NMR | δ (C=O) | 182.3 ppm |

| IR Spectroscopy | ν (C=O stretch) | 1705 cm-1 |

Exploratory Applications in Chemical Science and Technology Non Clinical/non Safety Focus

Role as a Privileged Scaffold and Synthetic Building Block

The oxazole (B20620) ring is considered a "privileged scaffold" in medicinal chemistry because its structure can bind to a wide range of biological receptors and enzymes through various non-covalent interactions. nih.gov This characteristic makes oxazole-containing compounds a major focus for the development of novel molecules. The 2-ethyl and 5-carbaldehyde substituents on the oxazole core of the title compound provide distinct points for chemical modification, enhancing its utility as a versatile synthetic intermediate.

Precursor in Heterocyclic Compound Synthesis

The carbaldehyde group at the C5 position of 2-Ethyl-oxazole-5-carbaldehyde is a key functional group that serves as an excellent starting point for the synthesis of more complex heterocyclic systems. Aldehydes are common precursors in condensation reactions, which are fundamental in building molecular complexity.

For instance, oxazole aldehydes can participate in reactions like the van Leusen oxazole synthesis, a well-established method for creating 5-substituted oxazoles by reacting an aldehyde with tosylmethyl isocyanide (TosMIC). ijpsonline.com This reaction proceeds through a [3+2] cycloaddition to form an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid to yield the oxazole ring. nih.gov While this compound already possesses the oxazole core, its aldehyde group can be used in similar condensation strategies to build larger, fused heterocyclic structures.

Unsaturated oxazolones, also known as azlactones, are important intermediates for synthesizing various five- or six-membered heterocycles like imidazolones, thiazolones, and triazinones. mdpi.com These are often prepared via the Erlenmeyer-Plöchl reaction, which involves the condensation of an N-acylglycine with an aldehyde. mdpi.com this compound is a suitable aldehyde substrate for such reactions, enabling the synthesis of a diverse library of new heterocyclic compounds.

Table 1: Examples of Heterocycle Synthesis Reactions Involving Aldehydes

| Reaction Name | Aldehyde Role | Resulting Heterocycle Class | Reference |

|---|---|---|---|

| van Leusen Reaction | Reactant with TosMIC | 5-Substituted Oxazoles | nih.gov |

| Erlenmeyer-Plöchl | Condensation with N-acylglycine | Azlactones (Oxazolones) | mdpi.com |

Ligand Design in Coordination Chemistry

The oxazole ring contains both nitrogen and oxygen atoms, which are potential coordination sites for metal ions. This makes oxazole derivatives, including this compound, attractive candidates for designing ligands in coordination chemistry. These ligands can be used to construct metal-organic frameworks (MOFs), which are porous crystalline polymers with applications in gas storage, separation, and catalysis. wikipedia.org

The synthesis of coordination compounds often involves linking metal ions with organic "struts" or "linkers". wikipedia.org The nitrogen atom of the oxazole ring, being a pyridine-type nitrogen, can act as a Lewis base to coordinate with a metal center. Researchers have successfully synthesized coordination polymers and bisoxazole complexes where the oxazole moiety is a key part of the ligand structure, binding to metals like Ni(II), Pd(II), and Cd(II). researchgate.net The specific geometry and electronic properties of the this compound ligand would influence the resulting structure and properties of the coordination complex or MOF.

Mechanistic Studies of Enzyme-Inhibitor Interactions (Non-Clinical)

While direct studies on this compound as an enzyme inhibitor are not extensively documented, research on structurally similar α-ketooxazoles provides a strong model for its potential applications in mechanistic studies. A notable example is the investigation of α-ketooxazole derivatives as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that plays a role in regulating lipid signaling. nih.gov

Structure-Activity Relationship (SAR) Analysis in Enzyme Modulation

Structure-Activity Relationship (SAR) analysis is a critical tool for understanding how the chemical structure of a compound influences its biological activity. Extensive SAR studies have been performed on α-ketooxazole inhibitors of FAAH, providing valuable insights that can be extrapolated to compounds like this compound.

One of the most well-studied α-ketooxazole FAAH inhibitors is OL-135. nih.govguidetopharmacology.org Although not identical to this compound, its core structure is closely related. SAR studies on this class of compounds revealed several key findings:

C5 Substituent: The nature of the substituent at the C5 position of the oxazole ring significantly impacts potency. The introduction of a 2-pyridyl group at this position was found to enhance inhibitory activity, and this enhancement correlated with the substituent's hydrogen bond accepting properties. nih.gov

C2 Side Chain: Modifications to the acyl side chain at the C2 position also dramatically affect potency. Systematic exploration of different aryl replacements and conformationally restricted side chains led to the discovery of inhibitors with picomolar potency, significantly more potent than the initial lead compounds. nih.gov

These findings demonstrate that systematic modification of the substituents on the oxazole scaffold, such as the ethyl group at C2 and the aldehyde at C5 in the title compound, would be a rational approach to modulating its interaction with a target enzyme.

Molecular Docking and Dynamics Simulations for Binding Site Analysis

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the binding of a small molecule (ligand) to the active site of a protein. These methods are instrumental in understanding enzyme-inhibitor interactions at a molecular level.

The crystal structure of FAAH has been solved, including co-crystal structures with inhibitors bound in the active site. nih.govrcsb.org These structures reveal that α-ketooxazole inhibitors act by forming a covalent bond between their electrophilic carbonyl carbon and the catalytic Ser241 residue of the enzyme. This forms a hemiketal structure that mimics the tetrahedral intermediate of the natural substrate hydrolysis reaction. nih.gov

For a compound like this compound, molecular docking simulations could be employed to:

Predict its binding orientation within the FAAH active site or the active site of another target enzyme.

Analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ethyl group, the oxazole ring, the carbaldehyde, and the amino acid residues of the protein.

Provide a structural basis for SAR findings, explaining why certain modifications increase or decrease inhibitory potency. nih.gov

Such computational studies are essential for the rational design of more potent and selective enzyme modulators based on the this compound scaffold.

Advanced Materials Science Applications (Excluding Biomedical Human Applications)

The unique electronic and photophysical properties of the oxazole ring make it a promising component for advanced materials. thepharmajournal.com Oxazole derivatives are being investigated for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors.

Research into compounds like (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has shown that the oxazole core can facilitate intramolecular charge transfer (ICT), a key process for many electro-optical applications. scilit.com Computational studies on this molecule indicated that it could be a good electron transport material, a critical component in OLEDs. scilit.com The electron-withdrawing or -donating nature of the oxazole scaffold can be tuned by its substituents, allowing for the rational design of materials with specific optical properties. nih.gov

Furthermore, as discussed in section 6.1.2, this compound can serve as a linker for creating Metal-Organic Frameworks (MOFs). Beyond catalysis, MOFs have non-biomedical applications in areas such as gas storage and chemical separation, owing to their high porosity and tunable pore sizes. wikipedia.org The aldehyde functionality could also be used to post-synthetically modify the MOF or to anchor other functional molecules within its pores.

Precursors for Optoelectronic Materials

The aldehyde functionality of this compound serves as a key reactive site for the synthesis of conjugated molecules with potential applications in optoelectronics. The formation of carbon-carbon double bonds via condensation reactions allows for the extension of π-conjugation, a critical feature for materials used in organic light-emitting diodes (OLEDs) and other electronic devices.

One of the primary methods to achieve this is through the Wittig reaction . This reaction involves the treatment of an aldehyde with a phosphonium (B103445) ylide to form an alkene. By reacting this compound with various phosphorus ylides, a range of stilbene-like derivatives can be synthesized. nih.govnih.govnih.govorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com These resulting molecules, which incorporate the oxazole ring into a larger conjugated system, may exhibit interesting photophysical properties such as fluorescence. The specific properties of these stilbene (B7821643) derivatives can be tuned by modifying the substituents on the ylide.

Another significant reaction for creating π-conjugated systems is the Knoevenagel condensation . nih.govjocpr.comsciensage.infoacgpubs.orgresearchgate.net This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. The reaction of this compound with compounds like malononitrile (B47326) or cyanoacetate (B8463686) esters can yield vinylidene derivatives. These derivatives, featuring the electron-withdrawing cyano or ester groups, can act as electron acceptors in donor-acceptor type chromophores, which are essential components in various optoelectronic applications.

Table 1: Potential Reactions for Optoelectronic Material Precursors

| Reaction Type | Reactant for this compound | Potential Product | Application Area |

| Wittig Reaction | Phosphonium Ylide | Oxazole-containing stilbene derivatives | Organic Light-Emitting Diodes (OLEDs) |

| Knoevenagel Condensation | Active Methylene Compound (e.g., malononitrile) | Vinylidene oxazole derivatives | Organic Photovoltaics (OPVs) |

Polymer Chemistry Applications

The bifunctional nature of molecules derived from this compound opens up possibilities for their use as monomers in polymer synthesis. The aldehyde group can be transformed into other reactive functionalities suitable for polymerization reactions.

For instance, the Knoevenagel condensation products of this compound can be designed to have two reactive sites, making them suitable for condensation polymerization . If the active methylene compound used in the Knoevenagel condensation also contains a second reactive group, the resulting product can be a monomer for step-growth polymerization.

Chemical Sensors and Probes

The reactivity of the aldehyde group in this compound is central to its potential application in the development of chemical sensors and fluorescent probes. The formation of Schiff bases through condensation with various amines is a well-established method for creating chemosensors. nih.govmdpi.comrsc.orgnih.gov

A Schiff base is a compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. The reaction of this compound with an appropriate amine can yield a Schiff base ligand. The imine nitrogen and the oxygen atom of the oxazole ring can act as coordination sites for metal ions. Upon binding of a specific metal ion, the electronic properties of the Schiff base can be altered, leading to a change in its fluorescence or color. This change can be used for the selective detection of the target ion.

The design of the amine component is crucial for the selectivity and sensitivity of the resulting sensor. By incorporating specific recognition moieties into the amine, sensors for a variety of analytes can be developed. The inherent fluorescence of the oxazole ring can also be exploited in the design of "turn-on" or "turn-off" fluorescent probes.

Table 2: Potential Schiff Base Formation for Chemical Sensing

| Amine Reactant | Resulting Schiff Base | Target Analyte (Example) | Sensing Mechanism |

| Aniline derivative | N-aryl imine of this compound | Metal Ions (e.g., Al³⁺) | Chelation-enhanced fluorescence |

| Hydrazine (B178648) derivative | Hydrazone of this compound | Anions | Colorimetric change |

Agrochemical Research Applications (Excluding Safety/Toxicology)

Oxazole-containing compounds have been investigated for their potential use in agrochemical research. The oxazole ring is a structural motif found in some commercial fungicides and herbicides. The aldehyde group of this compound provides a convenient handle for the synthesis of a diverse library of oxazole derivatives that can be screened for their biological activity.

For example, the aldehyde can be converted into a variety of other functional groups. Reduction of the aldehyde would yield the corresponding alcohol, which can be further derivatized to ethers or esters. Oxidation would produce a carboxylic acid, which can be converted to amides or esters.

Furthermore, condensation reactions of the aldehyde can lead to the formation of more complex structures. For instance, reaction with hydrazines can form hydrazones, which are known to exhibit a range of biological activities. The Knoevenagel condensation can also be employed to synthesize compounds with potential herbicidal or fungicidal properties. The systematic modification of the structure of this compound allows for the exploration of structure-activity relationships, which is a key aspect of agrochemical research.

Future Research Trajectories and Unexplored Avenues for 2 Ethyl Oxazole 5 Carbaldehyde

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of heterocyclic compounds is increasingly benefiting from the adoption of continuous flow chemistry and automated platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved scalability, precise control over reaction parameters, and the ability to rapidly generate libraries of compounds.

The application of these technologies to the synthesis of 2-Ethyl-oxazole-5-carbaldehyde is a promising future direction. Research could focus on:

Developing a Continuous Flow Process: Adapting known oxazole (B20620) syntheses, such as the Van Leusen reaction, to a continuous flow setup would enable on-demand production and minimize the handling of potentially hazardous reagents. nih.gov

Automated Library Generation: Integrating a flow reactor with automated purification and analysis systems would allow for the high-throughput synthesis of a diverse library of this compound derivatives. By varying the starting materials, a wide range of substituents could be introduced at different positions, facilitating structure-activity relationship (SAR) studies in drug discovery.

| Parameter | Batch Synthesis | Flow Chemistry |

| Scalability | Often difficult and requires re-optimization | Readily scalable by extending run time |

| Safety | Handling of large quantities of reagents | Small reaction volumes enhance safety |

| Heat Transfer | Inefficient, can lead to hotspots | High surface-area-to-volume ratio allows efficient heat exchange |

| Mixing | Can be inefficient and inconsistent | Efficient and rapid mixing |

| Process Control | Limited | Precise control over temperature, pressure, and residence time |

Exploration of Unconventional Reactivity Patterns

The oxazole ring possesses a unique electronic structure that allows for a range of chemical transformations beyond the standard reactivity of its functional groups. Future research should explore these unconventional reactivity patterns for this compound to generate novel molecular architectures.

Key areas for investigation include:

Cycloaddition Reactions: Oxazoles can function as dienes in Diels-Alder reactions, providing a powerful method for constructing pyridine (B92270) derivatives. pharmaguideline.comwikipedia.org Subjecting this compound (with appropriate protection of the aldehyde) to cycloaddition with various dienophiles could yield a diverse array of complex nitrogen-containing heterocycles.

C-H Bond Functionalization: Direct functionalization of the C-H bonds of the oxazole ring is a highly atom-economical strategy for creating new derivatives. Palladium-catalyzed C4-olefination has been demonstrated on oxazoles, and similar strategies could be applied to functionalize the C4 position of this compound, providing access to compounds that are difficult to prepare using traditional methods. nih.govacs.org

Ring-Opening and Recyclization: The oxazole ring can undergo cleavage when attacked by nucleophiles, and the resulting intermediates can be trapped or induced to recyclize into different heterocyclic systems, such as imidazoles. pharmaguideline.comwikipedia.org Exploring these pathways could transform the oxazole core into other valuable scaffolds.

Photochemical Reactions: Photoisomerization reactions, such as the conversion of isoxazoles to oxazoles, highlight the potential of photochemical methods to induce unique transformations. Investigating the photochemical behavior of this compound could uncover novel light-induced reactivity.

Advanced Computational Modeling for Property Prediction and Design

Computational chemistry provides powerful tools for understanding molecular properties and guiding experimental design. Applying these methods to this compound can accelerate the discovery of new derivatives with tailored functions.

Future computational research should focus on:

Density Functional Theory (DFT) Studies: DFT calculations can be used to predict the molecule's optimized geometry, electronic structure (HOMO-LUMO energies), and reactivity. irjweb.comirjweb.com This can help identify the most likely sites for electrophilic or nucleophilic attack and predict the outcomes of unexplored reactions. semanticscholar.org

Molecular Docking and Dynamics: For applications in drug discovery, computational docking can predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors. jcchems.com Molecular dynamics simulations can then be used to assess the stability of these interactions over time.

QSAR and ADMET Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help prioritize which derivatives to synthesize, saving time and resources. jcchems.com

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Predict reactivity, electronic properties, and spectroscopic signatures. irjweb.comresearchgate.netresearchgate.net |

| Molecular Docking | Identify potential biological targets and predict binding modes of derivatives. |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the molecule and its complexes to assess stability. |

| QSAR Modeling | Correlate molecular structure with biological activity to guide lead optimization. |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles of new derivatives. jcchems.com |

Synergistic Applications in Multi-Disciplinary Research Fields

The unique combination of functional groups in this compound makes it an attractive building block for applications that span multiple scientific fields. Future research should aim to leverage this versatility.

Promising multidisciplinary avenues include:

Materials Science: Oxazole-containing compounds have been investigated for use in advanced materials, such as polymers and phosphorescent materials for organic light-emitting diodes (OLEDs). alfachemic.comtaylorandfrancis.comnih.gov The aldehyde group of this compound provides a convenient handle for polymerization or for grafting the molecule onto surfaces to create functional materials.

Coordination Chemistry: The nitrogen and oxygen atoms of the oxazole ring can act as ligands, coordinating to metal ions. alfachemic.com This opens up possibilities for designing novel catalysts, metal-organic frameworks (MOFs), or imaging agents. acs.orgunm.edu The synthesis of vanadium complexes with oxazole-based ligands for polymerization catalysis has already been demonstrated, suggesting a clear path for future investigation. mdpi.com

Chemical Biology: Oxazole derivatives are being developed as fluorescent probes for biological imaging. nih.gov For example, oxazoyl-triphenylamine compounds have been used as DNA probes. rsc.org The this compound core could be functionalized with fluorophores or other reporter groups via its aldehyde moiety to create new chemical probes for sensing specific analytes or imaging cellular processes.

Q & A

(Basic) What synthetic methodologies are recommended for preparing 2-Ethyl-oxazole-5-carbaldehyde, and what are the critical experimental parameters?

Answer:

The synthesis typically involves:

- Oxazole ring formation via cyclization of precursors such as ethyl glyoxylate and ammonium acetate under acidic conditions.

- Aldehyde functionalization through oxidation of a methyl group or selective deprotection of protected aldehyde intermediates.

- Key parameters : Maintain an inert atmosphere (e.g., nitrogen) to prevent oxidation of sensitive intermediates . Reaction temperature (60–80°C) and stoichiometric control of reagents are critical to minimize side products like over-oxidized derivatives .

(Basic) Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and oxazole ring carbons.

- Infrared Spectroscopy (IR) : Identify the aldehyde C=O stretch (~1700 cm) and oxazole C=N absorption (~1600 cm).

- X-ray Crystallography : Employ SHELX software (e.g., SHELXL) for precise determination of molecular geometry and crystallographic purity .

(Basic) What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Waste Disposal : Segregate aldehyde-containing waste and neutralize with sodium bisulfite before disposal .

(Basic) What are common reaction pathways involving this compound, and how are intermediates stabilized?

Answer:

- Nucleophilic additions : The aldehyde reacts with amines (e.g., hydrazines) to form Schiff bases. Stabilize intermediates via low-temperature quenching (−20°C) and anhydrous solvents.

- Oxazole ring modifications : Electrophilic substitution at the 4-position of the oxazole ring requires Lewis acid catalysts (e.g., BF) .

(Advanced) How can reaction conditions be optimized to enhance the yield of this compound derivatives?

Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, catalyst loading, and solvent polarity.

- In-situ monitoring : Employ HPLC or GC-MS to track intermediate formation and adjust reaction kinetics dynamically.

- Catalyst screening : Evaluate transition-metal catalysts (e.g., Pd/C) for selective reductions or cross-couplings .

(Advanced) How should researchers address contradictory data in spectroscopic analysis of this compound derivatives?

Answer:

- Reproducibility checks : Replicate experiments under identical conditions.

- Multi-technique validation : Cross-validate NMR data with mass spectrometry (HRMS) and X-ray crystallography .

- Statistical analysis : Apply t-tests or ANOVA to assess significance of outliers, as recommended in high-resolution data workflows .

(Advanced) What computational strategies are effective for modeling the reactivity of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.

- SMILES-based QSAR : Derive quantitative structure-activity relationships from PubChem data .

(Advanced) How can researchers design biologically relevant assays for this compound while adhering to ethical guidelines?

Answer:

- In-vitro models : Use cell lines (e.g., HEK293) to study cytotoxicity or enzyme inhibition. Avoid in-vivo testing due to regulatory restrictions .

- Dose-response studies : Apply IC calculations and Hill slope analysis to quantify potency.

- Ethical compliance : Follow institutional review board (IRB) protocols for handling bioactive compounds .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.